

Application Notes and Protocols for In Vivo Administration of ML132 in Mice

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Compound of Interest		
Compound Name:	ML132	
Cat. No.:	B15581859	Get Quote

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Introduction

ML132 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling pathway. [1] Caspase-1 is responsible for the proteolytic activation of the proinflammatory cytokines interleukin-1 β (IL-1 β) and IL-18. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases and autoimmune disorders. These application notes provide a comprehensive guide for the in vivo administration of **ML132** in mouse models to facilitate preclinical research into its therapeutic potential.

Due to the limited availability of published in vivo studies specifically detailing the administration of **ML132** in mice, this document provides a proposed protocol based on the known chemical properties of **ML132** and established protocols for other selective caspase-1 inhibitors. Researchers are advised to perform initial dose-ranging and toxicity studies to determine the optimal dose for their specific mouse model and experimental endpoint.

Quantitative Data Summary

As specific in vivo pharmacokinetic and efficacy data for **ML132** is not readily available in the public domain, the following tables provide a template for researchers to summarize their own experimental data. For reference, data on other caspase-1 inhibitors are included where available to provide context.



Table 1: Physicochemical and In Vitro Properties of ML132

Property	Value	Reference	
Synonyms	CID-4462093, NCGC- 00183434	MedChemExpress	
Molecular Formula	C22H28CIN5O5	MedChemExpress	
Molecular Weight	477.94 g/mol	MedChemExpress	
Target	Caspase-1	[1]	
IC50	34.9 nM	MedChemExpress	
Solubility	Soluble in DMSO, not in water.	MedChemExpress	

Table 2: Proposed In Vivo Administration Parameters for ML132 in Mice



Parameter	Recommendation	Notes
Administration Route	Intraperitoneal (i.p.) injection or Oral (p.o.) gavage	Route selection depends on the experimental model and desired pharmacokinetic profile.
Vehicle (i.p.)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Prepare fresh daily. Warm and sonicate if precipitation occurs.
Vehicle (p.o.)	10% DMSO, 90% Corn Oil	Ensure complete dissolution.
Proposed Dose Range	1 - 50 mg/kg	This is an estimated range based on other small molecule inhibitors. An initial dosefinding study is critical.
Dosing Frequency	Once or twice daily	To be determined by pharmacokinetic and pharmacodynamic studies.
Treatment Duration	Dependent on the experimental model (e.g., 7-28 days)	Monitor for signs of toxicity throughout the study.

Table 3: Example Pharmacokinetic Parameters of a Caspase Inhibitor in Rodents (for reference)

Compo und	Species	Route	Dose	T ₁ / ₂	C _{max}	AUC	Referen ce
M867 (caspase -3 inhibitor)	Rat	i.v. infusion	0.5-10 mg/kg/h	N/A	N/A	N/A	[2]
Vx765 (belnaca san)	Mouse	p.o.	Not Specified	Not Specified	Not Specified	Not Specified	[3]



Experimental Protocols Preparation of ML132 Formulation for In Vivo Administration

Materials:

- ML132 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile Saline (0.9% NaCl)
- · Corn oil, sterile
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

- Calculate the required amount of ML132 based on the desired dosing concentration and the total volume needed for the study cohort.
- In a sterile conical tube, dissolve the ML132 powder in DMSO to create a stock solution (e.g., 20.8 mg/mL). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
- In a separate sterile conical tube, prepare the final vehicle by adding the components in the following order, vortexing after each addition:



- Add the required volume of the ML132 DMSO stock solution (to achieve 10% of the final volume).
- Add PEG300 to reach 50% of the final volume (40% of the final volume will be PEG300).
- Add Tween-80 to reach 55% of the final volume (5% of the final volume will be Tween-80).
- Add sterile saline to reach the final desired volume (45% of the final volume will be saline).
- Vortex the final formulation thoroughly to ensure a homogenous solution. Prepare this formulation fresh on each day of dosing.

Protocol 2: Formulation for Oral (p.o.) Gavage

- Prepare a stock solution of ML132 in DMSO as described in Protocol 1, step 2.
- In a sterile conical tube, add the required volume of the ML132 DMSO stock solution (to achieve 10% of the final volume).
- Add sterile corn oil to reach the final desired volume (90% of the final volume will be corn oil).
- Vortex thoroughly until a clear, homogenous solution is achieved.

In Vivo Efficacy Study in a Mouse Model of Inflammation

This protocol outlines a general workflow for evaluating the efficacy of **ML132** in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

- ML132 formulation
- Vehicle control
- Lipopolysaccharide (LPS)
- Sterile PBS



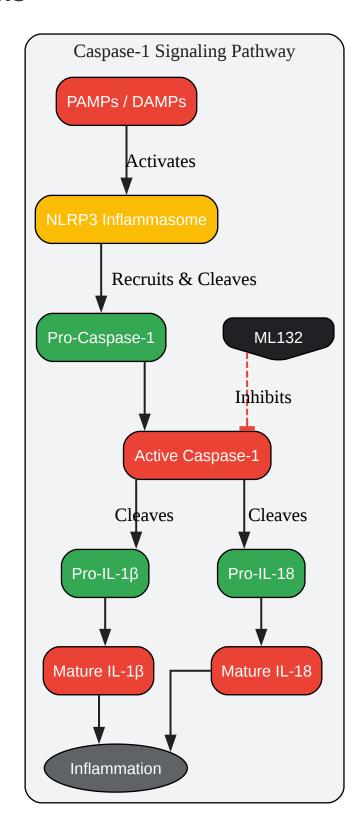
- Appropriate mouse strain (e.g., C57BL/6)
- Syringes and needles for administration
- Equipment for sample collection (e.g., cardiac puncture for terminal bleed)
- ELISA kits for cytokine analysis (e.g., IL-1β, IL-18)

Procedure:

- Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
- Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, ML132 + LPS). A typical group size is 8-10 mice.
- **ML132** Administration: Administer the prepared **ML132** formulation or vehicle control via the chosen route (i.p. or p.o.) at the predetermined dose and schedule. Pre-treatment before the inflammatory challenge is common.
- Induction of Inflammation: At a specified time after ML132 administration, induce inflammation by injecting LPS (e.g., intraperitoneally).
- Monitoring: Monitor the animals for clinical signs of inflammation and general health (e.g., body weight, activity).
- Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2-24 hours),
 collect blood and/or tissues for analysis. For terminal studies, euthanasia followed by cardiac puncture for blood collection and tissue harvesting is performed.
- Pharmacodynamic Analysis: Analyze plasma or tissue homogenates for levels of proinflammatory cytokines (e.g., IL-1β, IL-18) using ELISA to assess the pharmacodynamic effect of ML132.
- Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of ML132's effect compared to the vehicle control group.



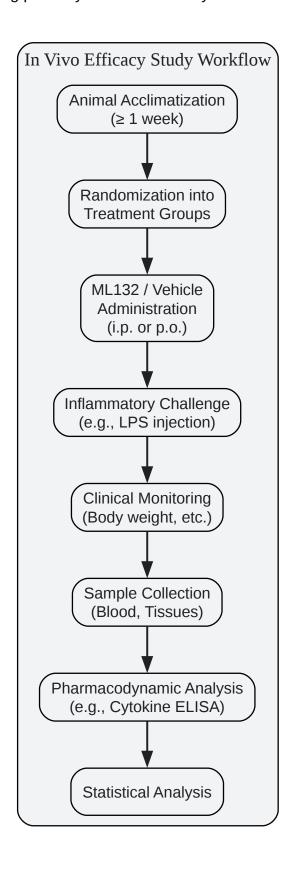
Visualizations



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Caption: Caspase-1 signaling pathway and the inhibitory action of ML132.



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Caption: General experimental workflow for an in vivo efficacy study of ML132.

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